Ibuproxam

Description

This compound is a non steroidal anti-inflammatory drug (NSAID).

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to cpd without isomeric designation; structure in Negwer, 5th ed, #6312

Structure

3D Structure

Properties

CAS No. |

53648-05-8 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

N-hydroxy-2-[4-(2-methylpropyl)phenyl]propanamide |

InChI |

InChI=1S/C13H19NO2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(15)14-16/h4-7,9-10,16H,8H2,1-3H3,(H,14,15) |

InChI Key |

BYPIURIATSUHDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NO |

Appearance |

Solid powder |

melting_point |

119-121 |

Other CAS No. |

53648-05-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(4-isobutylphenyl)propiohydroxamic acid Ibudros ibuproxam ibuproxam, (+-)-isomer Nialen |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ibuproxam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuproxam is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for its active metabolite, ibuprofen. Structurally, it is the hydroxamic acid derivative of ibuprofen. The primary therapeutic rationale for the development of this compound was to mitigate the gastrointestinal (GI) toxicity commonly associated with ibuprofen administration. This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its conversion to ibuprofen and the subsequent pharmacological effects of its active metabolite.

This compound as a Prodrug: Pharmacokinetics and Improved Gastrointestinal Tolerability

The core of this compound's mechanism of action lies in its in vivo hydrolysis to ibuprofen. Following oral administration, this compound is readily absorbed and converted into ibuprofen in the bloodstream. Studies have shown that after the administration of this compound, only minimal concentrations of the parent drug are detectable in the plasma. Instead, its principal metabolite, ibuprofen, is predominantly found, reaching peak plasma concentrations approximately 45 minutes after administration.[1] Interestingly, the maximum plasma concentration of ibuprofen achieved through this compound metabolization is significantly higher than that observed after administering an equivalent dose of ibuprofen itself.[1]

The improved gastrointestinal tolerability of this compound is hypothesized to be a direct consequence of its prodrug nature.[2] this compound itself is suggested to be less irritating to the gastric mucosa. By being absorbed and then progressively releasing ibuprofen into the systemic circulation, it is thought that the local concentration of the active drug in the gastrointestinal tract remains below the levels that typically cause systemic lesions.[2]

Pharmacokinetic Profile of Ibuprofen

While specific pharmacokinetic parameters for this compound are not extensively documented, the pharmacokinetic profile of its active metabolite, ibuprofen, is well-characterized.

| Parameter | Value |

| Bioavailability (Oral) | 80-100% |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours |

| Plasma Half-life (t½) | 1.8-2 hours |

| Volume of Distribution (Vd) | 0.12 L/kg |

| Plasma Protein Binding | >99% (primarily to albumin) |

| Metabolism | Primarily hepatic via CYP2C9 |

| Excretion | >90% renal (as metabolites and their conjugates) |

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory, analgesic, and antipyretic properties of this compound are exerted through its active metabolite, ibuprofen. Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The Arachidonic Acid Cascade and Prostaglandin Synthesis

The inhibition of COX enzymes by ibuprofen is the central tenet of its mechanism of action. By blocking the active site of both COX-1 and COX-2, ibuprofen prevents the synthesis of prostaglandin H2 (PGH2), the precursor to various other prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2).

Differential Roles of COX-1 and COX-2

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in housekeeping functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation. Inhibition of COX-1 is primarily associated with the adverse gastrointestinal and renal effects of NSAIDs.

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are largely attributed to the inhibition of COX-2.

Ibuprofen's non-selective nature means it inhibits both isoforms, leading to both its therapeutic effects and its potential side effects.

Quantitative Data on COX Inhibition by Ibuprofen

The inhibitory potency of ibuprofen against COX enzymes is quantified by its half-maximal inhibitory concentration (IC50).

| Target Enzyme | IC50 (µM) |

| COX-1 | 12 |

| COX-2 | 80 |

Note: These values can vary depending on the specific assay conditions.

Interaction with the Nitric Oxide Synthase (NOS) Pathway

Beyond its primary action on cyclooxygenases, ibuprofen has been shown to modulate the activity of nitric oxide synthase (NOS) isoforms. Nitric oxide (NO) is a signaling molecule with diverse roles in inflammation and cellular function. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).

Studies have indicated that ibuprofen can decrease the activity of iNOS, which is often upregulated during inflammatory conditions. However, ibuprofen does not appear to directly inhibit the catalytic activity of iNOS. Instead, it is suggested to reduce iNOS protein levels through the inhibition of post-transcriptional processing of the enzyme.

Quantitative Data on iNOS Inhibition by Ibuprofen

| Parameter | IC50 (mM) |

| Reduction of iNOS enzyme activity | 0.76 |

| Decrease in iNOS protein levels | 0.89 |

Experimental Protocols

In Vitro COX Inhibition Assay (Whole Blood Assay)

This protocol describes a common method to determine the IC50 of a compound for COX-1 and COX-2.

-

Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).

-

COX-1 Activity Measurement (Thromboxane B2 Production):

-

Aliquots of whole blood are incubated with various concentrations of the test compound (e.g., ibuprofen) or vehicle control at 37°C for a specified time (e.g., 1 hour).

-

Blood is allowed to clot to stimulate platelet activation and subsequent thromboxane A2 (TXA2) production, a COX-1-dependent process.

-

The samples are centrifuged, and the serum is collected.

-

The concentration of the stable metabolite of TXA2, thromboxane B2 (TXB2), is measured using an enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 Activity Measurement (Prostaglandin E2 Production):

-

Aliquots of whole blood are incubated with an inflammatory stimulus, such as lipopolysaccharide (LPS), for a prolonged period (e.g., 24 hours) to induce the expression of COX-2 in monocytes.

-

The LPS-stimulated blood is then incubated with various concentrations of the test compound or vehicle control at 37°C.

-

The concentration of prostaglandin E2 (PGE2), a primary product of COX-2 activity, in the plasma is measured by ELISA.

-

-

Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Pharmacokinetic Analysis Protocol

This protocol outlines a standard method for determining the pharmacokinetic profile of an oral drug formulation in healthy human subjects.

-

Subject Recruitment: A cohort of healthy adult volunteers is enrolled after providing informed consent. Subjects undergo a health screening and abstain from other medications for a specified period before the study.

-

Study Design: A randomized, crossover study design is often employed. Subjects receive a single oral dose of the test formulation (e.g., this compound) and a reference formulation (e.g., ibuprofen) with a washout period between administrations.

-

Blood Sampling: Blood samples are collected into tubes containing an appropriate anticoagulant at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

-

Bioanalytical Method: The concentrations of the parent drug and its active metabolite(s) in the plasma samples are determined using a validated bioanalytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t½ (elimination half-life), using non-compartmental analysis software.

Conclusion

This compound functions as a prodrug of ibuprofen, with its primary mechanism of action being the inhibition of COX-1 and COX-2 enzymes by its active metabolite. This leads to a reduction in prostaglandin synthesis, thereby exerting anti-inflammatory, analgesic, and antipyretic effects. The prodrug formulation of this compound offers the significant clinical advantage of improved gastrointestinal tolerability, which is attributed to its gradual hydrolysis to ibuprofen, thus minimizing direct contact of the active drug with the gastric mucosa. Further research into the specific pharmacokinetic profile of this compound could provide a more detailed understanding of its absorption and conversion processes, further elucidating the mechanisms behind its enhanced safety profile. Additionally, the modulatory effects of ibuprofen on the nitric oxide synthase pathway represent an area of ongoing research that may reveal further dimensions of its pharmacological activity.

References

- 1. Anti-inflammatory agents: determination of this compound and its metabolite humans. Correlation between bioavailability, tolerance and chemico-physical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and ibuprofen. A pharmacological comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Pharmacological Profile of Ibuproxam

Abstract

Ibuproxam is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug of the widely used analgesic, ibuprofen.[1] Structurally, it is the hydroxamic acid derivative of ibuprofen, a modification that significantly mitigates the gastrointestinal side effects commonly associated with ibuprofen administration.[1] In the bloodstream, this compound undergoes hydrolysis to release its active metabolite, ibuprofen.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacological actions of this compound, intended for an audience of researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

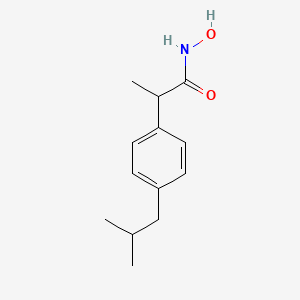

This compound is chemically known as N-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanamide.[1][2] It is a hydroxamic acid formed by the formal condensation of the carboxyl group of ibuprofen with the amino group of hydroxylamine.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | N-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanamide | |

| CAS Number | 53648-05-8 | |

| Molecular Formula | C13H19NO2 | |

| Molar Mass | 221.300 g·mol−1 | |

| PubChem CID | 68704 |

Table 2: Physicochemical Properties of this compound and its Active Metabolite, Ibuprofen

| Property | This compound | Ibuprofen | Source |

| Melting Point | 119–121 °C | 75-77 °C | |

| Water Solubility | Data not available | 21 mg/L (at 25 °C) | |

| Log P | Data not available | 3.97 |

Synthesis of this compound

A convenient synthesis method involves the following steps:

-

A Friedel-Crafts reaction of isobutylbenzene with ethyl alpha-chloro-alpha-(methylthio)acetate to yield ethyl alpha-methylthio-(p-isobutylphenyl) acetate.

-

Methylation of this intermediate.

-

Reductive desulfurization to produce ethyl 2-(4-isobutylphenyl) propionate (an ibuprofen ester).

-

Finally, treatment with hydroxylamine hydrochloride (H2NOH-HCl) to yield this compound.

Below is a logical workflow representing a plausible synthesis route for this compound from Ibuprofen.

References

The In Vivo Pharmacokinetic Profile of Ibuproxam: A Prodrug Approach to Ibuprofen Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuproxam serves as a prodrug for the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Following oral administration, this compound is rapidly and extensively metabolized to its active moiety, ibuprofen. Consequently, the in vivo pharmacokinetic profile of this compound is predominantly characterized by the absorption, distribution, metabolism, and excretion (ADME) of ibuprofen. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of ibuprofen, which is the primary determinant of the pharmacological activity of this compound.

Data Presentation: Pharmacokinetics of Ibuprofen

The pharmacokinetic parameters of ibuprofen have been extensively studied in various species and under different administration routes. The following tables summarize key quantitative data from in vivo studies.

Table 1: Pharmacokinetic Parameters of Ibuprofen in Humans Following Oral Administration

| Parameter | Value | Conditions | Source |

| Cmax (Maximum Plasma Concentration) | 20–30 µg/mL | 400 mg single oral dose | [1] |

| Tmax (Time to Maximum Plasma Concentration) | 1.5–2.0 hours | 400 mg single oral dose | [1] |

| AUC (Area Under the Curve) | 120–180 µg·h/mL | 400 mg single oral dose | [1] |

| Half-life (t½) | 1.8–2.0 hours | - | [1][2] |

| Bioavailability | 80–100% | Oral administration | |

| Protein Binding | >98% | Therapeutic concentrations | |

| Clearance | 3.79 L/h/70 kg | - | |

| Volume of Distribution | 10.5 L/70 kg | - |

Table 2: Pharmacokinetic Parameters of Ibuprofen in Animal Models

| Species | Dose and Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |

| Growing Conventional Pigs | 5 mg/kg BW (Oral) | Not specified | Not specified | Not specified | Not specified |

| Rabbits (from this compound prodrug IBMB-M) | Molar equivalent of 25 mg/kg ibuprofen (Oral) | 15.35 | 24 | Not specified | Not specified |

| Rabbits (from this compound prodrug IBMB-P) | Molar equivalent of 25 mg/kg ibuprofen (Oral) | 9.29 | 4 | Not specified | Not specified |

Experimental Protocols

The following section details typical methodologies employed in the in vivo pharmacokinetic studies of ibuprofen.

Human Clinical Trials

A common study design to assess the pharmacokinetics of oral ibuprofen formulations involves a randomized, crossover study in healthy adult volunteers.

-

Subjects: Healthy male and female volunteers, typically with an overnight fast before drug administration.

-

Drug Administration: A single oral dose of ibuprofen (e.g., 400 mg tablet) is administered with a standardized volume of water.

-

Blood Sampling: Venous blood samples are collected at predetermined time points, for instance, pre-dose and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-dose.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

-

Analytical Method: Plasma concentrations of ibuprofen and its metabolites are typically determined using a validated high-performance liquid chromatography (HPLC) method or a more sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.

Animal Studies

Pharmacokinetic studies in animal models, such as pigs or rabbits, are crucial for preclinical evaluation.

-

Animal Models: Growing conventional pigs have been used as a model to study age-related changes in ibuprofen metabolism. Rabbits have been utilized to evaluate the release of ibuprofen from prodrugs.

-

Drug Administration: For oral studies, ibuprofen is administered via oral gavage. For intravenous studies, the drug is administered through an ear vein. A crossover design is often employed where the same group of animals receives both oral and intravenous administrations with a washout period in between.

-

Blood Sampling: Blood samples are collected from a suitable vein (e.g., jugular vein in pigs) at various time points post-administration.

-

Analytical Method: Similar to human studies, plasma concentrations are quantified using UPLC-MS/MS or HPLC.

-

Pharmacokinetic Analysis: The data is analyzed using non-compartmental methods to calculate pharmacokinetic parameters. The absolute oral bioavailability (F) is calculated as the ratio of the dose-normalized AUC from oral administration to that from intravenous administration.

Mandatory Visualization

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Experimental workflow for a typical in vivo pharmacokinetic study of Ibuprofen.

Metabolic Pathway of Ibuprofen

Ibuprofen is extensively metabolized in the liver, with less than 1% of the drug excreted unchanged in the urine. The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, mainly CYP2C9 and to a lesser extent CYP2C8. The major metabolites are 2-hydroxyibuprofen and carboxyibuprofen, which are pharmacologically inactive. These metabolites can then undergo further conjugation, such as glucuronidation, before excretion. Ibuprofen, which is administered as a racemic mixture of R-(-)- and S-(+)-enantiomers, undergoes unidirectional chiral inversion of the inactive R-enantiomer to the active S-enantiomer.

Caption: Metabolic pathway of Ibuprofen following administration of its prodrug, this compound.

Conclusion

The in vivo pharmacokinetic profile of this compound is dictated by the rapid and extensive conversion to its active metabolite, ibuprofen. Understanding the ADME properties of ibuprofen is therefore critical for the development and clinical application of this compound. This guide has provided a comprehensive summary of the quantitative pharmacokinetic data, detailed experimental protocols, and visual representations of the experimental workflow and metabolic pathways of ibuprofen. This information serves as a valuable resource for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to the Cyclooxygenase (COX) Inhibition Profile of Ibuproxam

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibuproxam, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through its in-vivo conversion to its active metabolite, ibuprofen. This guide provides a comprehensive analysis of the cyclooxygenase (COX) inhibition profile of ibuprofen, which is the principal determinant of this compound's pharmacological activity. Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2 isoenzymes. This document details the quantitative inhibitory data, the experimental methodologies used for its determination, and the relevant signaling pathways, offering a technical resource for research and drug development.

Introduction: this compound as a Prodrug of Ibuprofen

This compound is structurally a hydroxamic acid derivative of ibuprofen. Pharmacokinetic studies have demonstrated that this compound is partially metabolized to ibuprofen in the body. Therefore, the anti-inflammatory, analgesic, and antipyretic properties of this compound are predominantly attributed to the systemic availability of ibuprofen. Understanding the COX inhibition profile of ibuprofen is crucial to understanding the mechanism of action of this compound.

Ibuprofen, a propionic acid derivative, is a cornerstone NSAID that functions by inhibiting the cyclooxygenase enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Cyclooxygenase (COX) Inhibition Profile of Ibuprofen

Ibuprofen is characterized as a non-selective COX inhibitor, meaning it inhibits both the constitutive COX-1 isoform and the inducible COX-2 isoform. The inhibition of COX-2 is responsible for its desired anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with some of its gastrointestinal and renal side effects.

Quantitative Inhibition Data

The inhibitory potency of ibuprofen against COX-1 and COX-2 is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. These values can vary depending on the experimental system used.

| Enzyme Source | Assay Type | Ibuprofen IC50 for COX-1 (µM) | Ibuprofen IC50 for COX-2 (µM) | Selectivity Ratio (COX-2/COX-1) | Reference |

| Human Peripheral Monocytes | Whole Cell Assay | 12 | 80 | 6.67 | [1] |

| Bovine Aortic Endothelial Cells (COX-1), J774.2 Macrophages (COX-2) | Intact Cells | More potent on COX-1 | Less potent than on COX-1 | - | [2] |

| Sheep Seminal Vesicles (COX-1), Sheep Placenta (COX-2) | Purified Enzyme Assay | More potent on COX-1 | Less potent than on COX-1 | - | [2] |

Note: A higher selectivity ratio indicates a greater selectivity for COX-2 over COX-1.

Signaling Pathway: The Arachidonic Acid Cascade

The primary mechanism of action of ibuprofen is the interruption of the arachidonic acid cascade. This pathway is fundamental to the inflammatory process.

References

- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vitro Metabolism of Ibuproxam

This guide provides a detailed overview of the in vitro metabolism of this compound, focusing on its metabolic pathways, the enzymes involved, and relevant experimental methodologies. This compound, a non-steroidal anti-inflammatory drug (NSAID), primarily acts as a prodrug, undergoing rapid and extensive conversion to its active metabolite, ibuprofen.[1] Consequently, understanding the in vitro metabolism of this compound necessitates a thorough examination of the metabolism of ibuprofen.

Primary Metabolism: Conversion of this compound to Ibuprofen

In biological systems, this compound is readily metabolized to ibuprofen.[1] Following administration, only minimal concentrations of the parent drug are detectable in plasma, while its main metabolite, ibuprofen, is present in significant amounts.[1] This conversion is a critical first step in the metabolic cascade of this compound.

In Vitro Metabolism of Ibuprofen

The subsequent metabolism of ibuprofen has been extensively studied in vitro and proceeds primarily through two phases: Phase I oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes and Phase II conjugation reactions, predominantly glucuronidation, mediated by UDP-glucuronosyltransferases (UGT).

Phase I Metabolism: Oxidation

The oxidative metabolism of ibuprofen is the main route of its elimination and is primarily carried out by CYP enzymes in the liver.[2][3]

-

Hydroxylation: The major Phase I metabolites are formed through hydroxylation. CYP2C9 is the principal enzyme responsible for the formation of 2-hydroxyibuprofen and 3-hydroxyibuprofen. CYP2C8 also contributes, particularly to the 2-hydroxylation of R-ibuprofen. At higher concentrations, other CYPs like CYP3A4, CYP2C19, CYP2D6, CYP2E1, and CYP2B6 may play a minor role in 2-hydroxylation.

-

Further Oxidation: 3-hydroxyibuprofen can be further oxidized by cytosolic dehydrogenases to the inactive carboxyibuprofen.

Table 1: Kinetic Parameters for Ibuprofen Hydroxylation in Human Liver Microsomes

| Enantiomer | Metabolite | Vmax (pmol/min/mg) | Km (µM) | Primary Enzyme(s) |

| S-Ibuprofen | 2-Hydroxyibuprofen | 566 ± 213 | 38 ± 13 | CYP2C9 |

| S-Ibuprofen | 3-Hydroxyibuprofen | 892 ± 630 | 21 ± 6 | CYP2C9 |

| R-Ibuprofen | 2-Hydroxyibuprofen | 510 ± 117 | 47 ± 20 | CYP2C8, CYP2C9 |

| R-Ibuprofen | 3-Hydroxyibuprofen | 593 ± 113 | 29 ± 8 | CYP2C9 |

| Data sourced from a study on human liver microsomes. |

Phase II Metabolism: Glucuronidation

A smaller fraction of an ibuprofen dose undergoes direct glucuronidation to form ibuprofen-acyl glucuronide. The Phase I metabolites also undergo glucuronidation. In vitro experiments have identified several UGT isoforms capable of metabolizing ibuprofen, including UGT1A3, UGT1A9, UGT2B4, and UGT2B7.

Table 2: UGT Isoforms Involved in Ibuprofen Glucuronidation

| UGT Isoform | Role in Ibuprofen Glucuronidation |

| UGT1A3 | Capable of metabolizing ibuprofen in vitro. |

| UGT1A9 | Capable of metabolizing ibuprofen in vitro. |

| UGT2B4 | Capable of metabolizing ibuprofen in vitro. |

| UGT2B7 | A major UGT isoform involved in ibuprofen glucuronidation. |

Experimental Protocols for In Vitro Metabolism Studies

Standard in vitro methods are employed to study the metabolism of drugs like this compound and ibuprofen. These typically involve incubating the drug with a source of metabolic enzymes and analyzing the formation of metabolites over time.

General Protocol for In Vitro Metabolism Assay

-

Preparation of Incubation Mixture:

-

A typical incubation mixture contains the test compound (this compound or ibuprofen), a source of enzymes (e.g., human liver microsomes, S9 fraction, or recombinant enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).

-

-

Initiation of Reaction:

-

For Phase I metabolism, the reaction is initiated by adding a cofactor solution, typically NADPH.

-

For Phase II glucuronidation, the cofactor UDP-glucuronic acid (UDPGA) is added.

-

-

Incubation:

-

The reaction mixture is incubated at 37°C for a specified period. The incubation time can vary depending on the metabolic stability of the compound.

-

-

Termination of Reaction:

-

The reaction is stopped by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.

-

-

Sample Processing:

-

The quenched mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected for analysis.

-

-

Analytical Method:

-

The supernatant is analyzed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS/MS) for the identification and quantification of metabolites.

-

Conclusion

The in vitro metabolism of this compound is characterized by its initial, rapid conversion to ibuprofen. The subsequent metabolism of ibuprofen is well-defined, involving Phase I oxidation primarily by CYP2C9 and CYP2C8 to form hydroxylated metabolites, and Phase II glucuronidation by various UGT enzymes. Understanding these pathways is crucial for predicting the pharmacokinetic profile, potential drug-drug interactions, and metabolic fate of this compound in humans. The experimental protocols outlined provide a framework for conducting in vitro studies to further elucidate the metabolism of this and other related compounds.

References

Ibuproxam: A Technical Guide to a Gastro-Sparing Prodrug of Ibuprofen

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the concept of ibuproxam, a prodrug of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This compound was developed to mitigate the gastrointestinal side effects commonly associated with ibuprofen by temporarily masking its free carboxylic acid group. This document provides a comprehensive overview of the core principles of this compound, including its mechanism of action, physicochemical properties, and the experimental protocols used for its evaluation.

Introduction: The Prodrug Concept

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical hydrolysis.[1] The primary goal of designing a prodrug is to overcome undesirable properties of the parent drug, such as poor solubility, instability, rapid metabolism, or, as in the case of many NSAIDs, local toxicity to the gastrointestinal (GI) tract.[2]

Ibuprofen, 2-(4-isobutylphenyl)propionic acid, is a cornerstone in the management of pain, inflammation, and fever.[3] Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] However, the presence of a free carboxylic acid group in the ibuprofen molecule is associated with direct irritation of the gastric mucosa, leading to side effects ranging from dyspepsia to peptic ulcers and bleeding.[5] this compound, the N-hydroxy amide of ibuprofen, was designed to circumvent this issue. By masking the carboxylic acid group, this compound is hypothesized to pass through the stomach with reduced local irritation. It is then hydrolyzed in the bloodstream to release the active ibuprofen.

Mechanism of Action

The pharmacological activity of this compound is dependent on its in vivo hydrolysis to ibuprofen. Once released, ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes.

This compound Hydrolysis

This compound is designed to be stable in the acidic environment of the stomach and undergo hydrolysis to ibuprofen in the systemic circulation. This conversion is a critical step for its pharmacological activity.

Ibuprofen's Inhibition of Cyclooxygenase

Ibuprofen non-selectively inhibits both COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX-2 is largely responsible for the therapeutic effects of ibuprofen, while the inhibition of the constitutively expressed COX-1 in the gastric mucosa and platelets can lead to its characteristic side effects.

Data Presentation

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and its parent drug, ibuprofen, is presented in Table 1.

| Property | This compound | Ibuprofen |

| IUPAC Name | N-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanamide | (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid |

| Molecular Formula | C₁₃H₁₉NO₂ | C₁₃H₁₈O₂ |

| Molecular Weight ( g/mol ) | 221.30 | 206.29 |

| Melting Point (°C) | 119-121 | 75-77.5 |

| Appearance | Crystalline solid | Colorless, crystalline stable solid |

| Water Solubility | Poorly soluble | Slightly soluble |

Data compiled from various sources.

Pharmacokinetic Parameters

While comprehensive pharmacokinetic data for this compound is limited, available studies suggest it is rapidly hydrolyzed to ibuprofen. The resulting ibuprofen exhibits altered pharmacokinetic parameters compared to direct oral administration of ibuprofen. A key finding is that the maximum plasma concentration (Cmax) of ibuprofen is significantly higher when delivered via this compound. Table 2 provides a summary of typical pharmacokinetic parameters for oral ibuprofen for comparison.

| Parameter | Oral Ibuprofen (Standard Formulation) |

| Tmax (hours) | 1.5 - 2.0 |

| Cmax (µg/mL) | 20 - 30 |

| AUC (µg·h/mL) | 120 - 180 |

| Half-life (t½) (hours) | 1.8 - 2.0 |

| Bioavailability (%) | 80 - 100 |

Data represents a general range for a standard oral dose of ibuprofen and can vary based on formulation and patient factors.

Pharmacodynamic and Toxicological Data

Comparative studies have shown that this compound possesses anti-inflammatory, analgesic, and antipyretic activities comparable to ibuprofen. The primary advantage of this compound lies in its improved gastrointestinal tolerability.

| Parameter | This compound | Ibuprofen |

| Anti-inflammatory Activity | Equipotent to Ibuprofen | Standard |

| Analgesic Activity | Equipotent to Ibuprofen | Standard |

| Antipyretic Activity | Equipotent to Ibuprofen | Standard |

| Ulcerogenic Activity | Significantly lower | Standard |

Based on findings from comparative pharmacological studies.

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of this compound and similar NSAID prodrugs.

Synthesis of this compound

A plausible synthetic route for this compound involves the conversion of ibuprofen to its corresponding acyl chloride, followed by reaction with hydroxylamine.

Step 1: Formation of Ibuprofen Acyl Chloride

-

To a solution of ibuprofen (1 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude ibuprofen acyl chloride.

Step 2: Reaction with Hydroxylamine

-

Prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as triethylamine or pyridine (2 equivalents) in a suitable solvent like dichloromethane at 0 °C.

-

Slowly add the crude ibuprofen acyl chloride (1 equivalent) dissolved in the same solvent to the hydroxylamine solution.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

In Vitro Hydrolysis Study

This protocol assesses the stability of the prodrug in simulated gastric and intestinal fluids.

-

Preparation of Simulated Fluids:

-

Simulated Gastric Fluid (SGF): pH 1.2, without pepsin.

-

Simulated Intestinal Fluid (SIF): pH 7.4, without pancreatin.

-

-

Hydrolysis Assay:

-

Accurately weigh and dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., methanol) and then dilute with the respective simulated fluid to a final known concentration.

-

Incubate the solutions in a constant temperature bath at 37 °C with gentle shaking.

-

At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots of the sample.

-

Immediately quench the hydrolysis by adding a suitable solvent (e.g., acetonitrile) to precipitate any proteins and stop the reaction.

-

Analyze the samples for the concentration of both this compound and released ibuprofen using a validated HPLC method.

-

-

Data Analysis:

-

Plot the concentration of the remaining prodrug and the formed parent drug against time.

-

Calculate the rate of hydrolysis and the half-life of the prodrug in each medium.

-

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the anti-inflammatory activity of a compound.

-

Animals: Use male or female Wistar or Sprague-Dawley rats (150-200 g).

-

Acclimatization: Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6-8 per group):

-

Control (vehicle)

-

Reference drug (e.g., Ibuprofen)

-

Test drug (this compound) at various doses.

-

-

Drug Administration: Administer the vehicle, reference drug, or test drug orally one hour before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

Determine the ED₅₀ (the dose that causes 50% inhibition of edema).

-

NSAID-Induced Gastric Ulcer Model in Rats

This model is used to assess the ulcerogenic potential of NSAIDs.

-

Animals: Use male Wistar rats (180-220 g).

-

Fasting: Fast the animals for 24 hours before the experiment, with free access to water.

-

Grouping: Divide the animals into groups (n=6-8 per group):

-

Control (vehicle)

-

Reference drug (e.g., Ibuprofen)

-

Test drug (this compound) at equimolar doses to the reference drug.

-

-

Drug Administration: Administer the vehicle, reference drug, or test drug orally.

-

Observation Period: After drug administration (typically 4-6 hours), sacrifice the animals by cervical dislocation.

-

Evaluation of Gastric Lesions:

-

Remove the stomachs and open them along the greater curvature.

-

Gently rinse the stomachs with saline to remove gastric contents.

-

Examine the gastric mucosa for the presence of ulcers, erosions, and petechiae using a magnifying glass or a dissecting microscope.

-

Score the ulcers based on their number and severity (e.g., a scoring system from 0 to 5, where 0 is no ulcer and 5 is a severe ulcer).

-

Calculate the ulcer index for each group.

-

-

Data Analysis: Compare the ulcer index of the test drug group with the reference drug group to determine the relative ulcerogenic potential.

HPLC Method for Simultaneous Determination of this compound and Ibuprofen in Plasma

A validated high-performance liquid chromatography (HPLC) method is essential for pharmacokinetic studies.

-

Chromatographic System:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio, delivered isocratically or as a gradient.

-

Sample Preparation (Plasma):

-

To a known volume of plasma, add an internal standard (e.g., another NSAID like ketoprofen).

-

Perform protein precipitation by adding a solvent like acetonitrile or methanol.

-

Vortex and centrifuge the samples.

-

Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Analysis:

-

Inject a known volume of the reconstituted sample into the HPLC system.

-

Monitor the eluent at a suitable wavelength (e.g., 220 nm).

-

-

Quantification:

-

Construct a calibration curve using standard solutions of this compound and ibuprofen of known concentrations.

-

Determine the concentrations of this compound and ibuprofen in the plasma samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

-

Experimental and Developmental Workflow

The development and evaluation of an NSAID prodrug like this compound follows a logical progression of in vitro and in vivo studies.

Conclusion

This compound represents a classic example of the prodrug approach to mitigating the gastrointestinal toxicity of NSAIDs. By temporarily masking the carboxylic acid group of ibuprofen, this compound offers the potential for a safer alternative with comparable therapeutic efficacy. The in-depth understanding of its chemical properties, mechanism of conversion, and the application of standardized experimental protocols are crucial for the continued research and development of safer and more effective anti-inflammatory therapies. This guide provides a foundational resource for professionals engaged in this important area of drug discovery.

References

- 1. Prodrugs of Non-steroidal Anti-inflammatory Drugs (NSAIDs): A Long March Towards Synthesis of Safer NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prodrug designing of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of ibuprofen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Ibuproxam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuproxam, a hydroxamic acid derivative of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic, anti-inflammatory, and antipyretic properties. Functioning as a prodrug, this compound is metabolized in vivo to its active form, ibuprofen, which is responsible for its therapeutic effects. This guide provides a comprehensive overview of the anti-inflammatory properties of this compound, focusing on its mechanism of action through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways. Due to the limited availability of specific data for this compound, this document leverages the extensive research on its active metabolite, ibuprofen, to elucidate its pharmacological profile. This guide includes a summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to support further research and drug development.

Introduction

This compound is structurally and functionally related to ibuprofen, a widely used NSAID.[1] Its primary pharmacological advantage lies in its improved gastrointestinal tolerability compared to ibuprofen, which is attributed to its prodrug nature.[2] After oral administration, this compound is converted to ibuprofen, which then exerts its anti-inflammatory effects.[2] The anti-inflammatory, analgesic, and antipyretic actions of this compound are considered to be of the same intensity as those of ibuprofen.[2]

Mechanism of Action

The anti-inflammatory effects of this compound are mediated by its active metabolite, ibuprofen. The principal mechanism of action of ibuprofen is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in producing prostaglandins that protect the gastric mucosa and maintain kidney function.

-

COX-2: This isoform is inducible and its expression is upregulated by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.

By inhibiting both COX-1 and COX-2, ibuprofen reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with some of the gastrointestinal side effects.

Quantitative Data on Anti-inflammatory Activity

Specific quantitative data for the direct inhibitory activity of this compound on inflammatory targets is scarce. However, studies on its active metabolite, ibuprofen, provide valuable insights. The anti-inflammatory activity of racemic this compound in a carrageenan-induced paw edema model in rats was found to be nearly as potent as racemic ibuprofen and S-(+)-ibuprofen.

Table 1: In Vitro Inhibitory Activity of Ibuprofen

| Target | Assay System | IC50 Value | Reference |

| COX-1 | Human whole-blood assay | 2.1 µmol/L (for S-ibuprofen) | |

| COX-2 | Human whole-blood assay | 1.6 µmol/L (for S-ibuprofen) | |

| NF-κB Activation | T-cell stimulation | 61.7 µM (for S(+)-enantiomer) | |

| NF-κB Activation | T-cell stimulation | 121.8 µM (for R(-)-enantiomer) |

Key Signaling Pathways Modulated by this compound (via Ibuprofen)

Beyond COX inhibition, ibuprofen has been shown to modulate other signaling pathways involved in inflammation.

Prostaglandin Synthesis Pathway

The primary pathway affected by ibuprofen is the prostaglandin synthesis pathway, which is initiated by the release of arachidonic acid from the cell membrane.

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Ibuprofen.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes. Ibuprofen has been shown to inhibit the activation of NF-κB.

Caption: Modulation of the NF-κB Signaling Pathway by Ibuprofen.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is involved in cellular processes like proliferation and survival, and has been implicated in inflammation. Ibuprofen has been shown to inhibit this pathway, although much of the research is in the context of cancer.

Caption: Putative Inhibition of the PI3K/Akt/mTOR Pathway by Ibuprofen.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of NSAIDs like this compound and its active metabolite, ibuprofen.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for assessing the anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats (150-200g) are typically used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

This compound, ibuprofen, or a vehicle control is administered orally or intraperitoneally.

-

After a set time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

In Vitro: COX-1 and COX-2 Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of purified COX enzymes.

-

Materials: Purified ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system.

-

Procedure:

-

The COX enzyme is incubated with the test compound (this compound/ibuprofen) at various concentrations or a vehicle control.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specific time and then terminated.

-

The amount of prostaglandin E2 (PGE2) produced is quantified using a method such as an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

Caption: Workflow for In Vitro COX Inhibition Assay.

Conclusion

This compound serves as an effective anti-inflammatory agent through its in vivo conversion to ibuprofen. Its pharmacological actions are primarily attributed to the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. Furthermore, emerging evidence suggests that its active metabolite, ibuprofen, may also modulate other key inflammatory signaling pathways, including NF-κB and PI3K/Akt/mTOR. While specific quantitative data and detailed experimental protocols for this compound remain limited, the extensive body of research on ibuprofen provides a robust framework for understanding its anti-inflammatory properties. The improved gastrointestinal safety profile of this compound makes it a valuable therapeutic alternative to ibuprofen. Further research is warranted to fully elucidate the direct interactions of this compound with inflammatory targets and to explore its full therapeutic potential.

References

- 1. Anti-inflammatory, analgesic and ulcerogenic properties of S-(+)-ibuproxam, racemic this compound-beta-cyclodextrin and S-(+)-ibuproxam-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and ibuprofen. A pharmacological comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Analgesic and Antipyretic Effects of Ibuproxam

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibuproxam, a hydroxamic acid derivative of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic, antipyretic, and anti-inflammatory properties.[1][2][3] Extensive research indicates that this compound functions as a prodrug, being metabolized in the body to its active form, ibuprofen. This guide provides a comprehensive overview of the analgesic and antipyretic effects of this compound, primarily through the detailed examination of its active metabolite, ibuprofen. Experimental evidence suggests that the analgesic and antipyretic efficacy of this compound is equivalent to that of ibuprofen.[2] A key differentiating feature of this compound is its enhanced gastrointestinal tolerability, which is attributed to its gradual conversion to ibuprofen, thus mitigating the direct mucosal damage associated with ibuprofen administration.[2] This document synthesizes available data on the mechanism of action, dose-response relationships, and relevant experimental protocols to provide a thorough technical resource for professionals in the field of drug development and research.

Mechanism of Action

The pharmacological effects of this compound are attributable to its active metabolite, ibuprofen. Ibuprofen exerts its analgesic, antipyretic, and anti-inflammatory effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.

The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 is associated with the potential for gastrointestinal side effects. The antipyretic action of ibuprofen is mediated through its effect on the hypothalamus, leading to peripheral vasodilation and subsequent heat dissipation.

Signaling Pathway: Prostaglandin Synthesis and Inhibition by Ibuprofen

Caption: Inhibition of Prostaglandin Synthesis by Ibuprofen.

Quantitative Data: Analgesic and Antipyretic Efficacy of Ibuprofen

While specific quantitative data for this compound is limited, the following tables summarize the dose-response relationship for its active metabolite, ibuprofen, in analgesic and antipyretic studies. The efficacy of this compound is reported to be of the same intensity as ibuprofen.

Table 1: Dose-Response of Oral Ibuprofen in Postoperative Dental Pain

| Dose (mg) | Mean Pain Intensity Difference (PID) at 2 hours | Mean Total Pain Relief (TOTPAR) at 6 hours |

| 50 | 0.8 | 3.5 |

| 100 | 1.1 | 4.8 |

| 200 | 1.4 | 6.2 |

| 400 | 1.8 | 8.1 |

| Placebo | 0.2 | 1.5 |

Data derived from a single-dose, randomized, placebo-controlled study in patients after third molar surgery.

Table 2: Comparative Antipyretic Efficacy of a Single Dose of Ibuprofen vs. Paracetamol in Febrile Children

| Time After Administration | Mean Temperature Reduction (°C) - Ibuprofen (10 mg/kg) | Mean Temperature Reduction (°C) - Paracetamol (15 mg/kg) |

| 2 hours | 1.6 | 1.3 |

| 4 hours | 2.2 | 1.7 |

| 6 hours | 2.4 | 1.8 |

Data synthesized from multiple comparative studies.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the analgesic and antipyretic properties of NSAIDs like this compound and its active metabolite, ibuprofen.

Acetic Acid-Induced Writhing Test for Analgesia

This is a widely used model for screening peripheral analgesic activity.

-

Animals: Male Swiss albino mice (20-30 g).

-

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The test compound (this compound) or standard drug (ibuprofen, aspirin) is administered orally or intraperitoneally.

-

After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).

-

The number of writhes is counted for a specific duration (e.g., 20 minutes).

-

-

Endpoint: A significant reduction in the number of writhes in the test group compared to the control group indicates analgesic activity.

Brewer's Yeast-Induced Pyrexia Model for Antipyretic Activity

This model is used to assess the fever-reducing potential of a compound.

-

Animals: Male Wistar rats (150-200 g).

-

Procedure:

-

The basal rectal temperature of the rats is recorded.

-

A 20% aqueous suspension of Brewer's yeast is injected subcutaneously into the scruff of the neck to induce pyrexia.

-

After a period for fever development (e.g., 18 hours), the rectal temperature is measured again to confirm pyrexia.

-

The test compound (this compound) or a standard drug (paracetamol) is administered orally.

-

Rectal temperature is recorded at regular intervals (e.g., every hour for 4-5 hours).

-

-

Endpoint: A significant decrease in rectal temperature in the test group compared to the pyretic control group indicates antipyretic activity.

Experimental Workflow for Preclinical Analgesic and Antipyretic Testing

Caption: General workflow for preclinical evaluation.

Pharmacokinetics and Gastrointestinal Safety

This compound is hypothesized to act as a prodrug of ibuprofen, with its enhanced gastrointestinal safety profile being a primary advantage. It is suggested that this compound is not toxic to the gastrointestinal mucosa in its original form and gradually releases ibuprofen. This slow release may maintain ibuprofen blood concentrations below the threshold that typically causes systemic gastrointestinal damage. While the acute toxicity of this compound and ibuprofen is similar with parenteral administration, this compound demonstrates significantly less gastrointestinal damage with oral administration in both single and repeated doses.

Conclusion

This compound presents as a valuable analgesic and antipyretic agent with an efficacy comparable to its active metabolite, ibuprofen. Its primary distinguishing characteristic is its improved gastrointestinal safety profile, making it a potentially favorable alternative to ibuprofen, particularly for patients at risk for NSAID-induced gastrointestinal complications. The mechanism of action is well-understood through the extensive research on ibuprofen and its inhibition of the cyclooxygenase pathways. Further research focusing on the detailed pharmacokinetic profile of this compound and its conversion to ibuprofen in various in vivo models would be beneficial to fully elucidate its therapeutic advantages.

References

- 1. Dose-response in direct comparisons of different doses of aspirin, ibuprofen and paracetamol (acetaminophen) in analgesic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and ibuprofen. A pharmacological comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H19NO2 | CID 68704 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Ibuproxam

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and purification of Ibuproxam (N-hydroxy-2-(4-isobutylphenyl)propanamide), a non-steroidal anti-inflammatory drug (NSAID). The protocols are based on established chemical principles and analogous procedures reported in the scientific literature.

Data Presentation

The following tables summarize quantitative data ranges that can be expected based on the synthesis of related compounds and general laboratory practices. Actual results may vary depending on specific experimental conditions and scale.

Table 1: Summary of Expected Quantitative Data for this compound Synthesis

| Parameter | Expected Range | Notes |

| Synthesis Method | Amidation of Ibuprofen Precursor | |

| Reactant Ratio (Ibuprofen precursor:Hydroxylamine) | 1:1 to 1:3 molar equivalents | An excess of hydroxylamine is often used to drive the reaction to completion. |

| Reaction Temperature | Room Temperature to 80 °C | The reaction can be performed at various temperatures depending on the activation method. |

| Reaction Time | 2 - 24 hours | Monitoring by TLC or HPLC is recommended to determine completion. |

| Yield | ||

| Crude Yield | 60 - 85% | Based on analogous amide coupling reactions.[1][2] |

| Purified Yield | 40 - 70% | Yield after purification will depend on the chosen method and its efficiency. |

| Purity | ||

| Purity after Crystallization | >98% | Dependent on the solvent system and number of recrystallization steps. |

| Purity after Chromatography | >99% | Flash chromatography can achieve high purity. |

Table 2: Analytical Characterization Parameters for this compound

| Analytical Method | Parameter | Expected Value/Range |

| HPLC | Retention Time | Dependent on column, mobile phase, and flow rate. A reverse-phase C18 column is commonly used for ibuprofen and related compounds.[3][4][5] |

| Purity (by area %) | >98% for purified product | |

| ¹H NMR | Chemical Shifts (δ) | Consistent with the structure of N-hydroxy-2-(4-isobutylphenyl)propanamide. |

| Melting Point | 119-121 °C |

Experimental Protocols

Protocol 1: Synthesis of this compound from Ibuprofen

This protocol describes a common method for the synthesis of hydroxamic acids from their corresponding carboxylic acids. It involves the activation of the carboxylic acid group of ibuprofen, followed by reaction with hydroxylamine.

Materials:

-

Ibuprofen

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC, EDC)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A suitable base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Activation of Ibuprofen (Acid Chloride Method)

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ibuprofen (1 equivalent) in an excess of thionyl chloride.

-

Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting ibuprofen chloride is a reactive intermediate and is typically used immediately in the next step without further purification.

Step 2: Reaction with Hydroxylamine

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as triethylamine (2 equivalents) in an anhydrous solvent like DCM or THF at 0 °C.

-

Slowly add the ibuprofen chloride (dissolved in a small amount of the same anhydrous solvent) to the hydroxylamine solution dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation of Crude this compound

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Materials:

-

Crude this compound

-

Recrystallization solvent(s) (e.g., ethanol, methanol, ethyl acetate, hexane, or a mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

-

Once completely dissolved, allow the solution to cool slowly to room temperature. Crystal formation should begin.

-

To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum to remove residual solvent. The purity can be assessed by melting point determination and HPLC analysis.

Protocol 3: Purification of this compound by Flash Chromatography

Flash chromatography is a rapid purification technique that uses a stationary phase (e.g., silica gel) and a mobile phase (solvent system) to separate compounds based on their polarity.

Materials:

-

Crude this compound

-

Silica gel (for flash chromatography)

-

Solvents for the mobile phase (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate)

-

Flash chromatography column and system

-

Test tubes or fraction collector

-

TLC plates and developing chamber

Procedure:

-

Determine a suitable mobile phase system by running TLC plates of the crude material with various solvent mixtures. An ideal solvent system will give the this compound a retention factor (Rf) of approximately 0.2-0.4.

-

Pack a flash chromatography column with silica gel using the chosen mobile phase.

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.

-

Load the sample onto the top of the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the purified this compound.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Caption: Chemical synthesis pathway of this compound from Ibuprofen.

Caption: General workflow for the purification of this compound.

References

Application Notes and Protocols for the Quantification of Ibuproxam

Disclaimer: The following analytical methods have been primarily developed and validated for the quantification of Ibuprofen. Due to the structural similarity between Ibuprofen and Ibuproxam, these methods are presented as a strong starting point for the development and validation of this compound quantification assays. It is imperative that these methods are fully validated for this compound to ensure accuracy, precision, and specificity.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Electrochemical Methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of pharmaceuticals due to its high resolution, sensitivity, and specificity.[1] Both reversed-phase and chiral HPLC methods can be adapted for this compound analysis.

Reversed-Phase HPLC (RP-HPLC) for Achiral Analysis

This method is suitable for quantifying the total amount of this compound in a sample.

Workflow for RP-HPLC Analysis of this compound

Caption: General workflow for RP-HPLC analysis of this compound.

2.1.1. Quantitative Data Summary

| Parameter | Method 1 (Pharmaceutical Dosage)[2] | Method 2 (Wastewater)[3] | Method 3 (Human Plasma)[4] |

| Mobile Phase | Phosphate buffer (pH 6.8) : Acetonitrile (65:35, v/v) | Acetonitrile : Water with 0.1% Formic Acid | Isocratic mixture of 45:45:10 (assumed Acetonitrile:Water:Methanol) |

| Column | C18 (150 x 4.6 mm, 5 µm) | C18 | C18 |

| Flow Rate | 0.7 mL/min | 1.0 mL/min | Not Specified |

| Detection | UV at 220 nm | Photodiode Array (PDA) | Mass Spectrometry (MS) |

| Linearity Range | Not Specified (R² > 0.999) | Not Specified | 0.01 - 40 µg/mL |

| LOD | Not Specified | 0.1 µg/L | Not Specified |

| LOQ | Not Specified | 0.4 µg/L | 0.01 µg/mL |

| Recovery | 99.9% - 101.2% | 76% - 98% | Not Specified |

2.1.2. Experimental Protocol

Objective: To quantify this compound in a tablet formulation.

Materials:

-

This compound standard

-

This compound tablets

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Water (HPLC grade)

-

0.45 µm syringe filters

Equipment:

-

HPLC system with UV detector

-

C18 column (150 x 4.6 mm, 5 µm)

-

Analytical balance

-

Sonicator

-

pH meter

Procedure:

-

Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 20 mM) and adjust the pH to 6.8 with orthophosphoric acid. Mix the buffer with acetonitrile in a 65:35 (v/v) ratio. Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Preparation:

-

Weigh and crush at least 20 tablets to obtain a fine powder.

-

Accurately weigh a portion of the powder equivalent to a single dose of this compound.

-

Transfer the powder to a volumetric flask and add the mobile phase.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Make up the volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 (150 x 4.6 mm, 5 µm)

-

Mobile Phase: Phosphate buffer (pH 6.8) : Acetonitrile (65:35, v/v)

-

Flow Rate: 0.7 mL/min

-

Injection Volume: 20 µL

-

Detector Wavelength: 220 nm

-

Column Temperature: Ambient

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the this compound peak based on the retention time of the standard. Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Chiral HPLC for Enantiomeric Separation

This method is essential for studying the pharmacokinetic and pharmacodynamic properties of individual this compound enantiomers.

Workflow for Chiral HPLC Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of naproxen, ibuprofen and diclofenac in wastewater using solid-phase extraction with high performance liquid chromatography [scielo.org.za]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Ibuprofen by HPLC and LC-MS/MS

These application notes provide detailed methodologies for the quantitative analysis of Ibuprofen in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These protocols are intended for researchers, scientists, and professionals in drug development.

Introduction

Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties. Accurate and robust analytical methods are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and therapeutic drug monitoring. This document outlines validated HPLC and LC-MS/MS methods for the determination of Ibuprofen.

High-Performance Liquid Chromatography (HPLC) Method

This section details a reversed-phase HPLC method for the quantification of Ibuprofen.

Chromatographic Conditions

A summary of the HPLC system and parameters is provided in the table below.

| Parameter | Condition |

| HPLC System | Shimadzu-Prominence with SIL-20AC HT autosampler and SPD 20A UV-Vis detector[1] |

| Column | Phenomenex RP C18 (150 x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Acetonitrile and 0.01 M acetate buffer (pH 3.8) (55:45, v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 10 µL[1] |

| Column Temperature | Ambient |

| UV Detection | 225 nm |

| Run Time | 7 minutes |

Experimental Protocol: HPLC Analysis

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Ibuprofen (e.g., 1 mg/mL) in the mobile phase.

-

Perform serial dilutions to prepare working standard solutions of various concentrations (e.g., 50-200% of the expected sample concentration).

-

-

Preparation of Mobile Phase:

-

Prepare a 0.01 M acetate buffer and adjust the pH to 3.8.

-

Mix the buffer with acetonitrile in a 45:55 (v/v) ratio.

-

Filter the mobile phase through a 0.22 µm filter and degas by sonication.

-

-

Sample Preparation (for plasma samples):

-

To 50 µL of plasma, add an internal standard (e.g., mefenamic acid) and 1 mL of cold diethyl ether.

-

Vortex the mixture vigorously for 2 minutes.

-

Place the tubes at -80°C for approximately 10 minutes to freeze the aqueous layer.

-

Separate the organic layer and evaporate it to dryness at 37°C.

-

Reconstitute the dried residue in 100 µL of acetonitrile.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions and the prepared samples.

-

Record the chromatograms and integrate the peak areas for Ibuprofen and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Ibuprofen to the internal standard against the concentration of the standard solutions.

-

Determine the concentration of Ibuprofen in the samples from the calibration curve.

-

HPLC Workflow Diagram

Caption: Workflow for HPLC analysis of Ibuprofen.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This section describes a sensitive and selective LC-MS/MS method for the quantification of Ibuprofen, particularly suitable for biological matrices.

Chromatographic and Mass Spectrometric Conditions

The key parameters for the LC-MS/MS system are summarized in the table below.

| Parameter | Condition |

| LC System | Agilent 1200 Series HPLC or equivalent |

| Column | Kinetex 2.6 µm C18 (50 x 2.1 mm) |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | Isocratic or gradient elution depending on the application |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | API 4000 triple-quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitored Transitions | Ibuprofen: m/z 205.1 → 160.9, Ibuprofen-d3 (IS): m/z 208.1 → 163.9 |

Experimental Protocol: LC-MS/MS Analysis

-

Preparation of Standard and QC Solutions:

-

Prepare a stock solution of Ibuprofen and an internal standard (e.g., Ibuprofen-d3) in a suitable solvent like methanol.

-

Prepare calibration standards and quality control (QC) samples by spiking blank matrix (e.g., plasma) with the stock solutions to achieve the desired concentration range (e.g., 10-1000 ng/mL).

-

-

Sample Preparation (Supported Liquid Extraction - SLE):

-

Transfer a 50 µL aliquot of the plasma sample into a glass tube.

-

Add 100 µL of the working internal standard solution.

-

Vortex the sample for 30 seconds.

-

Load the sample onto an SLE plate and wait for 5 minutes.

-

Elute the sample twice with 600 µL of 95:5 Dichloromethane/Isopropanol.

-

Dry the eluate under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Equilibrate the LC-MS/MS system.

-

Inject the prepared standards, QCs, and samples.

-

Acquire data in the Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for the specified transitions of Ibuprofen and the internal standard.

-

Create a calibration curve by plotting the peak area ratio against the concentration.

-

Quantify Ibuprofen in the samples using the regression equation from the calibration curve.

-

LC-MS/MS Workflow Diagram

Caption: Workflow for LC-MS/MS analysis of Ibuprofen.

References

In Vitro Assays for Efficacy Testing of Ibuproxam: Application Notes and Protocols